
GNF-5837
Descripción general
Descripción
GNF-5837 es un inhibidor potente, selectivo y biodisponible por vía oral de las tirosina quinasas de receptores neurotróficos, que se dirige específicamente a TrkA, TrkB y TrkC . Este compuesto ha demostrado un potencial significativo en diversas aplicaciones de investigación científica, en particular en el tratamiento del carcinoma de células renales .
Mecanismo De Acción
GNF-5837 ejerce sus efectos al inhibir la actividad de las tirosina quinasas de receptores neurotróficos, específicamente TrkA, TrkB y TrkC . Esta inhibición conduce a niveles disminuidos de fosforilación de moléculas de señalización descendentes como AKT y la quinasa regulada por señal extracelular (ERK), lo que resulta en una viabilidad celular reducida y un aumento de la apoptosis . Los objetivos moleculares y las vías involucradas incluyen la vía de señalización Trk, que juega un papel crucial en la supervivencia celular, la proliferación y la migración .
Análisis Bioquímico
Biochemical Properties
GNF-5837 interacts with the neurotrophic receptor tyrosine kinases TrkA, TrkB, and TrkC . It has been shown to suppress the cell viability of renal carcinoma 786O and Caki-2 cells in a concentration-dependent manner . This compound treatment leads to decreased activities of TrkA and TrkB signaling, accompanied by reduced phosphorylation levels of AKT and extracellular signal-regulated kinase (ERK) kinases .
Cellular Effects
In cellular contexts, this compound has been shown to induce G0/G1-phase arrest and apoptosis . It also affects the expression of p21, c-Myc, and survivin proteins . Furthermore, this compound inhibits the migration ability of renal cell carcinoma (RCC) cells by impairing Rac1 activity .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of TrkA and TrkB signaling pathways . This leads to decreased phosphorylation levels of AKT and ERK kinases, which are key components of cell survival and proliferation pathways .
Temporal Effects in Laboratory Settings
It has been shown to suppress cell viability in a concentration-dependent manner .
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit tumor growth in a mouse xenograft model derived from RIE cells expressing both TRKA and NGF .
Métodos De Preparación
La síntesis de GNF-5837 implica varios pasos, incluida la formación de intermediarios clave y las reacciones de acoplamiento finales. La ruta sintética normalmente incluye los siguientes pasos:
Formación de intermediarios: Los pasos iniciales implican la preparación de intermediarios clave a través de diversas reacciones orgánicas.
Reacciones de acoplamiento: El paso final implica el acoplamiento de estos intermediarios bajo condiciones de reacción específicas para formar this compound.
Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente impliquen la optimización de la síntesis a escala de laboratorio para lograr rendimientos y pureza más altos adecuados para la producción a gran escala.
Análisis De Reacciones Químicas
GNF-5837 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto puede sufrir reacciones de oxidación bajo condiciones específicas.
Reducción: Las reacciones de reducción también se pueden realizar en this compound utilizando agentes reductores comunes.
Sustitución: Las reacciones de sustitución son posibles, particularmente involucrando los anillos aromáticos en su estructura.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Introduction to GNF-5837
This compound is a novel oxindole urea compound recognized as a potent pan-tropomyosin receptor kinase (TRK) inhibitor. It exhibits significant binding affinity to TRK receptors, particularly TrkA, TrkB, and TrkC, which are involved in various cellular processes, including growth and survival signaling pathways. The compound has shown promise in multiple areas of scientific research, particularly in oncology and neurobiology.
Oncology Research
This compound has been extensively studied for its anti-tumoral properties across various cancer types. Its ability to inhibit TRK signaling pathways has been linked to reduced cell viability and proliferation in cancer cell lines.
Case Studies:
- Renal Cell Carcinoma : In studies involving Caki-2 and 786O renal carcinoma cell lines, this compound demonstrated a dose-dependent decrease in cell viability, with a significant reduction observed at concentrations of 20 µM after 48 hours of treatment. The compound inhibited the phosphorylation of TrkA and TrkB, disrupting downstream signaling pathways such as PI3K/AKT and MAPK/ERK, which are critical for cancer cell survival and proliferation .
Cell Line | Concentration (µM) | Viability (%) |
---|---|---|
Caki-2 | 20 | 57.1 |
786O | 20 | 48.2 |
Neuroendocrine Tumors
This compound has shown efficacy in treating neuroendocrine tumors (NETs). In vitro studies indicated that it effectively inhibited the growth of human NET cell lines such as GOT1, BON1, and NCI-H727. Notably, the combination of this compound with everolimus resulted in enhanced anti-tumoral effects due to synergistic downregulation of critical signaling pathways .
Findings:
- Cell Viability Assay : this compound reduced the viability of GOT1 cells significantly when treated alone or in combination with everolimus.
Treatment | Viability Reduction (%) |
---|---|
This compound Alone | Significant |
This compound + Everolimus | Enhanced |
Neurobiology Applications
Beyond its oncological applications, this compound has been investigated for its effects on neurotrophin signaling pathways. It has been shown to exhibit anti-ferroptotic activity, which is crucial for protecting neurons from oxidative stress-induced cell death.
Mechanism:
This compound quells lipid peroxidation and reduces the generation of malondialdehyde (a marker of oxidative stress), suggesting a receptor-independent mechanism that protects against ferroptosis .
Pharmacological Research
The pharmacological profile of this compound reveals its selectivity for TRK receptors over other kinases, including PDGFR and c-Kit. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
Comparación Con Compuestos Similares
GNF-5837 es único en su inhibición potente y selectiva de TrkA, TrkB y TrkC. Los compuestos similares incluyen:
7,8-Dihidroxi flavona: Un agonista de TrkB que también exhibe efectos neuroprotectores.
ANA-12: Un antagonista selectivo de TrkB utilizado en investigación para estudiar la señalización de TrkB.
K252a: Un inhibidor de la quinasa de amplio espectro que también se dirige a los receptores Trk.
En comparación con estos compuestos, this compound se distingue por su alta selectividad y potencia, lo que lo convierte en una herramienta valiosa tanto en aplicaciones de investigación como terapéuticas .
Actividad Biológica
GNF-5837 is a selective pan-tropomyosin receptor kinase (Trk) inhibitor that has garnered attention for its potential therapeutic applications in various cancers, particularly those involving neurotrophin signaling pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cell viability, and implications for cancer treatment.
This compound functions primarily as an inhibitor of TrkA and TrkB receptors, which are involved in cell growth, survival, and differentiation. By inhibiting these receptors, this compound disrupts downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for tumor cell proliferation and survival.
Cell Viability Assays
In a study examining renal cell carcinoma (RCC) lines (Caki-2 and 786O), this compound was shown to significantly reduce cell viability in a dose-dependent manner. The MTS assay revealed that treatment with 20 µM this compound decreased the viability of Caki-2 cells to approximately 57.1% and 786O cells to about 48.2% compared to controls after 48 hours of exposure .
Table 1: Effects of this compound on Cell Viability in RCC Cell Lines
Cell Line | Concentration (µM) | Viability (%) |
---|---|---|
Caki-2 | 20 | 57.1 |
786O | 20 | 48.2 |
Further analysis using EdU incorporation assays indicated that this compound treatment led to a substantial reduction in DNA synthesis among treated cells, confirming its antiproliferative effects .
Signaling Pathway Inhibition
Western blot analyses demonstrated that this compound effectively inhibited the phosphorylation of TrkA and TrkB receptors as well as downstream kinases AKT and ERK in both RCC cell lines . This inhibition correlates with reduced cell cycle progression and increased apoptosis.
Case Studies in Neuroendocrine Tumors
In studies focusing on neuroendocrine tumors (NETs), this compound exhibited variable effects depending on the cell line. For instance, in the GOT1 cell line, treatment with this compound resulted in a significant decrease in cell viability in a time- and dose-dependent manner. Conversely, BON1 and NCI-H727 cells showed resistance to this compound treatment .
Table 2: Impact of this compound on Neuroendocrine Tumor Cell Lines
Cell Line | Response to this compound | Viability Change (%) |
---|---|---|
GOT1 | Sensitive | Decreased |
BON1 | Resistant | No change |
NCI-H727 | Resistant | No change |
The combination of this compound with everolimus (an mTOR inhibitor) enhanced its efficacy, suggesting a synergistic effect that could be beneficial for treatment strategies targeting NETs .
In Vivo Efficacy
In mouse xenograft models, this compound demonstrated significant tumor growth inhibition. At dosages of 50 mg/kg and 100 mg/kg, tumor regression rates reached 72% and 100%, respectively . These findings support the potential clinical application of this compound as a therapeutic agent against tumors expressing Trk receptors.
Propiedades
IUPAC Name |
1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[(3Z)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21F4N5O2/c1-15-4-6-19(35-27(39)37-25-11-16(28(30,31)32)5-9-22(25)29)13-23(15)34-18-7-8-20-21(12-17-3-2-10-33-17)26(38)36-24(20)14-18/h2-14,33-34H,1H3,(H,36,38)(H2,35,37,39)/b21-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDUWLSETXNJJT-MTJSOVHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)C(=CC5=CC=CN5)C(=O)N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)/C(=C/C5=CC=CN5)/C(=O)N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21F4N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033769-28-6 | |
Record name | 1033769-28-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.